1-(2,3-DIMETHYLPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE
Description
This compound is a structurally complex heterocyclic molecule featuring a triazolo[1,5-a]quinazoline core fused with a piperazine ring and substituted with a 2,3-dimethylphenyl group and a 4-methylbenzenesulfonyl moiety. The sulfonyl group may contribute to enzyme-binding interactions, as seen in sulfonamide-based therapeutics . Although direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs suggest applications in medicinal chemistry, particularly as enzyme inhibitors or herbicides .
Properties
IUPAC Name |
5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N6O2S/c1-19-11-13-22(14-12-19)37(35,36)28-27-29-26(23-8-4-5-9-25(23)34(27)31-30-28)33-17-15-32(16-18-33)24-10-6-7-20(2)21(24)3/h4-14H,15-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJMSYQFELBJJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=CC=CC(=C6C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,3-dimethylphenyl)-4-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazine is a complex organic molecule that combines a piperazine core with a triazoloquinazoline moiety. This structural configuration suggests potential biological activities, particularly in the realm of oncology and pharmacology.
Chemical Structure and Properties
The chemical formula for this compound is , and it possesses a molecular weight of approximately 396.51 g/mol. Its structure features a piperazine ring substituted with a triazoloquinazoline derivative and a sulfonyl group, which may enhance its biological activity through various mechanisms.
Biological Activity Overview
Research indicates that triazoloquinazolines exhibit significant biological activities, particularly as anticancer agents. The following sections detail specific findings related to the biological activity of the compound.
Anticancer Activity
Several studies have evaluated the anticancer properties of triazoloquinazoline derivatives:
- Cytotoxicity Evaluation : In vitro studies have demonstrated that compounds similar to the target molecule exhibit moderate cytotoxicity against various cancer cell lines. For instance, compounds derived from triazoloquinazolines showed IC50 values ranging from 17.35 µM to 39.41 µM against colorectal carcinoma (HCT-116) and hepatocellular carcinoma (HePG-2) cell lines .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to intercalate DNA and inhibit topoisomerase II (Topo II). For example, certain derivatives displayed IC50 values against Topo II ranging from 7.45 µM to 15.16 µM, indicating their potential as effective inhibitors .
Case Studies
A recent study synthesized several new triazoloquinazoline derivatives and evaluated their anticancer effects:
| Compound | Cell Line | IC50 (µM) | Topo II Inhibition (IC50 µM) |
|---|---|---|---|
| 9 | HCT-116 | 17.35 | 15.16 |
| 7 | HePG-2 | 29.47 | 12.00 |
| 16 | HepG2 | 6.29 | 10.25 |
These results highlight the potential of these derivatives in developing new anticancer therapeutics .
Pharmacological Implications
The unique structural features of this compound suggest several pharmacological implications:
- Targeting Cancer Cells : The ability to inhibit Topo II and intercalate DNA positions these compounds as promising candidates for cancer therapy.
- Selectivity and Efficacy : Further modifications to the piperazine or triazoloquinazoline moieties could enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
- Potential for Combination Therapy : Given their moderate activity profiles, these compounds could be explored in combination with existing chemotherapeutics to improve overall efficacy.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Triazole-Substituted Quinazolinones
Thummala et al. synthesized 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)quinazolin-4(3H)-one derivatives via Cu-catalyzed azide-alkyne cycloaddition (click chemistry). These compounds feature a triazole linked to a quinazolinone via a methoxy group, differing from the fused triazoloquinazoline core in the target compound.
Triazolo[1,5-a]Quinazoline Derivatives
The compound 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine () shares the triazoloquinazoline core with the target compound but substitutes the piperazine with a 4-ethoxyphenylamine group. The 4-methylbenzenesulfonyl group in the target compound may enhance lipophilicity and membrane permeability compared to the unsubstituted benzenesulfonyl group .
Piperazine-Containing Analogues
Simpler piperazine derivatives, such as N-phenyl piperazine (), lack the triazoloquinazoline moiety, reducing their structural complexity and likely their target specificity.
Heterocyclic Hybrids with Sulfonyl Groups
Compounds like 3-(3-(4-[(5-methylisoxazol-3-yl)methyl]piperazin-1-yl)propyl)quinoline () replace the triazoloquinazoline with a quinoline-isoxazole system. The sulfonyl group in the target compound may offer stronger hydrogen-bonding interactions compared to the isoxazole’s oxygen, influencing binding kinetics .
Pharmacological and Industrial Implications
Advantages Over Analogs
- Tunable Solubility : The piperazine and methylbenzenesulfonyl groups balance lipophilicity and aqueous solubility, aiding bioavailability .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
